O,O-Dimethyl phenylphosphonothioate
Overview
Description
O,O-Dimethyl phenylphosphonothioate is an organophosphorus compound with the molecular formula C8H11O2PS. It is a member of the phosphonothioate class of chemicals, which are known for their use in various applications, including as insecticides. This compound is characterized by the presence of a phenyl group attached to a phosphonothioate moiety, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dimethyl phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with methanol in the presence of a base. The reaction proceeds as follows: [ \text{PhP(S)Cl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{PhP(S)(OCH}_3)_2 + 2 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: O,O-Dimethyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonate.
Hydrolysis: In the presence of water, it can hydrolyze to form phenylphosphonic acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Phenylphosphonic acid derivatives.
Hydrolysis: Phenylphosphonic acid and methanol.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
O,O-Dimethyl phenylphosphonothioate has several applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: It is used in the formulation of insecticides and pesticides due to its effectiveness against a wide range of pests
Mechanism of Action
The primary mechanism of action of O,O-Dimethyl phenylphosphonothioate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synapses, leading to prolonged nerve impulses and eventual neurotoxicity. This mechanism is similar to other organophosphorus compounds used as insecticides .
Comparison with Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate:
O-Ethyl O-(4-cyanophenyl) phenylphosphonothioate: Another insecticide with excellent properties and similar chemical structure
Uniqueness: O,O-Dimethyl phenylphosphonothioate is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and biological activity.
Properties
IUPAC Name |
dimethoxy-phenyl-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2PS/c1-9-11(12,10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZBDDNZDYFTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218533 | |
Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-11-5 | |
Record name | O,O-Dimethyl P-phenylphosphonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6840-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006840115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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